molecular formula C10H11N5 B173718 4-N-phenylpyrimidine-2,4,6-triamine CAS No. 17419-08-8

4-N-phenylpyrimidine-2,4,6-triamine

Numéro de catalogue B173718
Numéro CAS: 17419-08-8
Poids moléculaire: 201.23 g/mol
Clé InChI: XWBNHTPDQLDGES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-N-phenylpyrimidine-2,4,6-triamine, also known as PPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPT is a member of the pyrimidine family and is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation.

Applications De Recherche Scientifique

4-N-phenylpyrimidine-2,4,6-triamine has been extensively studied for its potential use in scientific research. One of the main applications of 4-N-phenylpyrimidine-2,4,6-triamine is as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, 4-N-phenylpyrimidine-2,4,6-triamine can induce cell cycle arrest and apoptosis in cancer cells.
In addition to its use as a CDK inhibitor, 4-N-phenylpyrimidine-2,4,6-triamine has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has also been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of Parkinson's disease.

Mécanisme D'action

The mechanism of action of 4-N-phenylpyrimidine-2,4,6-triamine involves the inhibition of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, 4-N-phenylpyrimidine-2,4,6-triamine inhibits the activity of CDKs, which are key regulators of the cell cycle. By inhibiting CDK activity, 4-N-phenylpyrimidine-2,4,6-triamine can induce cell cycle arrest and apoptosis in cancer cells.
4-N-phenylpyrimidine-2,4,6-triamine has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the formation of neurofibrillary tangles.
Biochemical and Physiological Effects
4-N-phenylpyrimidine-2,4,6-triamine has been shown to have several biochemical and physiological effects. In cancer cells, 4-N-phenylpyrimidine-2,4,6-triamine induces cell cycle arrest and apoptosis by inhibiting CDK activity. 4-N-phenylpyrimidine-2,4,6-triamine has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of beta-secretase and GSK-3beta, which are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, respectively.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potency as a CDK inhibitor. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to be a more potent inhibitor of CDK activity than other CDK inhibitors currently in use. Another advantage of using 4-N-phenylpyrimidine-2,4,6-triamine is its specificity for CDKs. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to selectively inhibit CDK activity without affecting the activity of other kinases.
One limitation of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potential toxicity. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to be toxic to certain cell lines at high concentrations. Another limitation of using 4-N-phenylpyrimidine-2,4,6-triamine is its potential off-target effects. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of other kinases at high concentrations, which could lead to unintended effects in lab experiments.

Orientations Futures

There are several future directions for the study of 4-N-phenylpyrimidine-2,4,6-triamine. One future direction is the development of more potent and selective CDK inhibitors based on the structure of 4-N-phenylpyrimidine-2,4,6-triamine. Another future direction is the investigation of the potential use of 4-N-phenylpyrimidine-2,4,6-triamine in combination with other therapies for the treatment of cancer and neurodegenerative diseases.
Another future direction is the investigation of the potential use of 4-N-phenylpyrimidine-2,4,6-triamine as a tool for studying the role of CDKs in cell cycle regulation and other cellular processes. 4-N-phenylpyrimidine-2,4,6-triamine could be used to selectively inhibit CDK activity in specific cell types or at specific stages of the cell cycle, allowing for the investigation of the role of CDKs in these processes.
Conclusion
In conclusion, 4-N-phenylpyrimidine-2,4,6-triamine is a synthetic compound that has been extensively studied for its potential use in scientific research. 4-N-phenylpyrimidine-2,4,6-triamine is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. While there are limitations to its use in lab experiments, 4-N-phenylpyrimidine-2,4,6-triamine remains an important tool for investigating the role of CDKs in cellular processes and for developing more potent and selective CDK inhibitors.

Méthodes De Synthèse

The synthesis of 4-N-phenylpyrimidine-2,4,6-triamine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with urea. The resulting compound is then reduced with hydrogen gas to yield 4-N-phenylpyrimidine-2,4,6-triamine. The purity of the final product is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Propriétés

Numéro CAS

17419-08-8

Nom du produit

4-N-phenylpyrimidine-2,4,6-triamine

Formule moléculaire

C10H11N5

Poids moléculaire

201.23 g/mol

Nom IUPAC

4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H11N5/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H5,11,12,13,14,15)

Clé InChI

XWBNHTPDQLDGES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N

SMILES canonique

C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N

Synonymes

N4-phenyl-pyrimidine-2,4,6-triamine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.